molecular formula C9H19NO2S B7549580 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide

2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide

Cat. No. B7549580
M. Wt: 205.32 g/mol
InChI Key: ZEAJYLILKHQWSX-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide, also known as DMTB-TDO or DB-TDO, is a chemical compound that belongs to the class of thiazolidine dioxides. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to have potential as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a plant growth regulator and as a pesticide. In materials science, it has been studied for its potential as a polymer stabilizer and as a flame retardant.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and the growth of cancer cells. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. It has also been shown to have low toxicity in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is its high purity and ease of synthesis. It is also relatively stable and has low toxicity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are many potential future directions for research on 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of interest is its potential as a pesticide and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide can be synthesized by reacting 3,3-dimethyl-1-butene with thioacetic acid in the presence of hydrogen peroxide. The reaction is carried out under mild conditions and yields a high purity product. The yield of the reaction is around 70%, and the reaction time is approximately 3 hours.

properties

IUPAC Name

2-(3,3-dimethylbutyl)-1,2-thiazolidine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)5-7-10-6-4-8-13(10,11)12/h4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAJYLILKHQWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCN1CCCS1(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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